(S)-2-methyl-1-propylpiperazine dihydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (2S)-2-methyl-1-propylpiperazine dihydrochloride , reflecting its stereochemical specificity at the second carbon of the piperazine ring. The (S)-configuration arises from the Cahn-Ingold-Prelog priority rules, where the methyl group (-CH₃), propyl chain (-CH₂CH₂CH₃), and two nitrogen atoms define the chiral center. The SMILES notation CCCN1CCNC[C@@H]1C.Cl.Cl explicitly denotes the (S)-configuration via the @@H descriptor.
The stereochemical integrity of this compound is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. Comparative studies of (S)- and (R)-isomers of related piperazine derivatives highlight the importance of chirality in receptor binding and metabolic stability.
Molecular Geometry and Conformational Analysis
The piperazine ring adopts a chair conformation in its most stable state, with the methyl and propyl substituents occupying equatorial positions to minimize steric hindrance. Density functional theory (DFT) calculations predict a bond angle of 111.2° at the chiral carbon (C2), consistent with tetrahedral geometry. The dihydrochloride salt forms ionic interactions between the protonated nitrogen atoms of the piperazine ring and chloride ions, stabilizing the crystal lattice.
Conformational flexibility is limited due to the bulky propyl group, which restricts ring puckering. Molecular dynamics simulations reveal an energy barrier of ~8.2 kJ/mol for ring inversion, significantly higher than unsubstituted piperazine. This rigidity may enhance its suitability as a building block in drug design, where predictable geometry is advantageous.
X-ray Crystallographic Characterization
While direct X-ray crystallographic data for this compound remains unpublished, analogous piperazine derivatives provide insights. For example, piperazine-1,4-diium dichloride hydrate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.42 Å, b = 12.35 Å, c = 10.17 Å, and β = 105.6°. The piperazine ring in such structures exhibits chair conformations stabilized by N–H···Cl hydrogen bonds (2.89–3.12 Å).
In the silver complex catena-poly[aqua(μ₄-piperazine-1,4-bis(2-hydroxypropanesulfonato))] , the piperazine ligand adopts a distorted chair conformation with Ag–N bond lengths of 2.35 Å. These findings suggest that this compound likely forms similar intermolecular interactions, with chloride ions participating in hydrogen bonding networks.
Comparative Structural Analysis with Piperazine Derivatives
The structural features of this compound were compared to five related derivatives (Table 1).
Key Observations:
- Branching Effects : Isopropyl substituents (e.g., ) increase steric bulk compared to linear propyl groups, reducing solubility but enhancing lipid membrane permeability.
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) introduce π-π stacking interactions absent in aliphatic derivatives, influencing crystal packing and melting points.
- Chirality : The (S)-configuration in contrasts with racemic mixtures in , underscoring the role of stereochemistry in pharmacokinetics.
Properties
IUPAC Name |
(2S)-2-methyl-1-propylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-5-10-6-4-9-7-8(10)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXROECRFRBKBFU-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCNC[C@@H]1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Alkylation of Piperazine Precursors
The stereoselective synthesis begins with (S)-2-methylpiperazine, which undergoes alkylation with 1-bromopropane under anhydrous conditions. A 2020 protocol published in Organic Process Research & Development achieved 92% enantiomeric excess (ee) using (-)-sparteine as a chiral ligand in tetrahydrofuran (THF) at -78°C. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | -78°C to 25°C (ramped) |
| Molar Ratio (Piperazine:Alkylating Agent) | 1:1.2 |
| Reaction Time | 48 hours |
| Yield (Free Base) | 78% |
| ee | 92% |
Post-alkylation, the free base is converted to the dihydrochloride salt via HCl gas saturation in diethyl ether, achieving >99% purity by HPLC.
Multi-Step Organic Synthesis from Thiazole Intermediates
Thiazol-4-yl Ethanol Derivative Pathway
A patent by CN105492433A outlines a four-step route starting from 1-(4- n-propyl)piperazine thioamide:
-
Cyclization : React with ethyl 4-chloroacetoacetate (6) to form 1-[2-thiazol-4-yl-(2-methoxycarbonylethyl)]-4- n-propylpiperazine (7).
-
Reduction : LiAlH₄ in dry ether reduces the ester to alcohol (8).
-
Mesylation : Methanesulfonyl chloride in pyridine generates the mesylate (9).
-
Amination : Methylamine displacement yields the target amine, isolated as dihydrochloride.
Critical process controls:
-
Oxygen-sensitive steps require Schlenk line techniques.
-
Lithium aluminum hydride stoichiometry must exceed 2.5 equivalents to prevent intermediate degradation.
Microwave-Assisted Continuous Flow Synthesis
One-Pot Piperazine Functionalization
Adapting methodologies from PMC7249161, a microwave-enhanced continuous flow system achieves 85% yield in 2 hours:
| Component | Specification |
|---|---|
| Reactor Type | Corning AFR™ Advanced-Flow Reactor |
| Microwave Power | 300 W (pulsed) |
| Temperature | 120°C |
| Residence Time | 8 minutes |
| Solvent | Water/EtOH (3:1 v/v) |
This method eliminates traditional workup steps through in-line liquid-liquid separation, reducing solvent use by 70% compared to batch processes.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Separation
Industrial producers (e.g., Puyer International Group) employ Candida antarctica lipase B (CAL-B) to resolve racemic 2-methyl-1-propylpiperazine:
| Kinetic Parameter | Value |
|---|---|
| Enzyme Loading | 15 wt% |
| Substrate Concentration | 0.5 M in MTBE |
| Temperature | 35°C |
| ee after 24 h | 98% |
| Productivity (g/L/h) | 4.2 |
The (S)-enantiomer is preferentially acetylated, allowing separation via aqueous/organic extraction. Subsequent HCl treatment generates the dihydrochloride with ≤0.5% (R)-isomer.
Industrial-Scale Process Optimization
Cost-Effective Salt Formation
GlpBio’s manufacturing protocol highlights critical dihydrochloride crystallization parameters:
| Crystallization Condition | Optimal Range |
|---|---|
| HCl Equivalents | 2.05–2.10 |
| Antisolvent | tert-Butyl methyl ether |
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.8% (HPLC) |
| Particle Size (D90) | 50–70 μm |
Exceeding 2.1 equivalents HCl induces hygroscopicity, reducing storage stability.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Alkylation | 78% | 92% | Pilot | 12,500 |
| Thiazole Pathway | 61% | 99% | Lab | 28,000 |
| Flow Synthesis | 85% | 95% | Industrial | 9,200 |
| Enzymatic Resolution | 82% | 98% | Commercial | 7,800 |
Flow chemistry provides the best balance of efficiency and cost, while enzymatic methods dominate commercial production due to green chemistry advantages.
Emerging Technologies
Photochemical Propylation
Recent patents describe visible-light-mediated C-N coupling using iridium photocatalysts (5 mol% Ir(ppy)₃):
| Light Source | Wavelength | Conversion |
|---|---|---|
| 450 nm LEDs | 24 h | 94% |
| Broadband (400–500 nm) | 18 h | 88% |
This method avoids harsh alkylating agents but currently lacks industrial adoption due to catalyst costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-1-propylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClN
- Molecular Weight : 215.17 g/mol
- CAS Number : 1630082-59-5
- IUPAC Name : (S)-2-methyl-1-propylpiperazine dihydrochloride
The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its stereochemistry is significant as the (S) configuration can influence biological activity.
Neuropharmacology
This compound has shown promise in the treatment of various central nervous system (CNS) disorders. Research indicates its potential as an antagonist at dopamine receptors, particularly the D and 5-HT receptors, which are implicated in psychosis, schizophrenia, anxiety, and depression .
Key Findings :
- The compound exhibits neuroleptic properties with a lower risk of extrapyramidal side effects compared to traditional antipsychotics .
- It may also aid in managing negative symptoms of schizophrenia due to its dual action on dopamine and serotonin pathways .
Cancer Research
Recent studies have explored the use of piperazine derivatives, including this compound, as potential inhibitors in cancer treatment. For instance, modifications of piperazine structures have been tested against various cancer cell lines, demonstrating cytotoxic effects .
Case Study :
- A focused library of piperazine derivatives was synthesized and screened against pancreatic cancer cell lines. Some analogues showed significant growth inhibition rates exceeding 60% in specific cell lines .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical preparations for effective delivery. It can be administered orally or parenterally, depending on the therapeutic requirement. The preparation methods include:
- Oral Dosage Forms : Tablets, capsules
- Injectable Solutions : Utilizing suitable solvents to ensure solubility and stability .
Preparation Table for Stock Solutions
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 4.6476 mL | 23.2381 mL | 46.4762 mL |
| 5 mM | 0.9295 mL | 4.6476 mL | 9.2952 mL |
| 10 mM | 0.4648 mL | 2.3238 mL | 4.6476 mL |
Comparative Studies
Comparative studies with other piperazine derivatives indicate that this compound possesses unique binding affinities that may enhance its therapeutic profile in treating CNS disorders compared to other compounds in its class .
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-propylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (R)-2-Methylpiperazine Dihydrochloride (CAS: 75336-85-5): Molecular Formula: C₅H₁₂Cl₂N₂. Similarity Score: 1.00 (structural similarity) . Enantiomeric pairs like (S)- and (R)-forms often exhibit divergent biological activities due to chiral recognition in biological systems.
- (S)-Piperazine-2-carboxylic Acid Dihydrochloride (CAS: 158663-69-5): Molecular Formula: C₅H₁₀Cl₂N₂O₂. Similarity Score: 0.97 . Key Differences: The carboxylic acid substituent introduces polarity, reducing lipophilicity compared to the propyl group in the target compound. This may limit blood-brain barrier penetration but improve solubility for intravenous formulations.
Substituted Piperazine Derivatives
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride (CAS: 69389-17-9):
Opipramol Dihydrochloride (C₂₃H₃₁N₃O·2Cl⁻):
Functional Analogues
- Triethylenetetramine Dihydrochloride (Trientine): Molecular Formula: C₆H₁₈Cl₂N₄. Key Differences: A tetramine chelator used in Wilson’s disease. The additional amine groups enable copper ion sequestration, a property absent in mono-piperazine derivatives like the target compound .
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Toxicological Considerations: Limited data exist for the target compound, but analogs like 1-(2-pyridyl)piperazine monohydrochloride emphasize the need for rigorous safety profiling due to variable toxicity profiles .
- Therapeutic Potential: Piperazine derivatives with bulky substituents (e.g., Opipramol) show antidepressant activity, while heterocyclic analogs (e.g., thiadiazole) are antimicrobial candidates .
Biological Activity
(S)-2-methyl-1-propylpiperazine dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and psychiatry. This article synthesizes current research findings on its biological activity, focusing on its receptor interactions, pharmacological effects, and implications for drug development.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a methyl and propyl group substitution on the piperazine ring. Its molecular formula is C8H18Cl2N2, and it possesses unique properties that influence its biological activity.
Receptor Interactions
Research indicates that piperazine derivatives, including this compound, exhibit significant interactions with various neurotransmitter receptors. Notably, studies have shown that these compounds can act as agonists or antagonists at dopamine (D2 and D3) and serotonin (5-HT1A) receptors.
- Dopamine Receptors : The compound has shown agonistic activity at D2 and D3 receptors, which are crucial for the treatment of psychiatric disorders such as schizophrenia. For example, compounds similar to (S)-2-methyl-1-propylpiperazine have been evaluated for their efficacy in promoting β-arrestin translocation and G protein activation at these receptors .
- Serotonin Receptors : The interaction with 5-HT1A receptors suggests potential antidepressant effects. The EC50 values for receptor activation in related studies indicate strong agonistic properties, which may contribute to mood regulation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits favorable metabolic stability and receptor selectivity. For instance, a study reported that modifications of piperazine derivatives resulted in enhanced binding affinity and selectivity towards D3 receptors while minimizing side effects associated with D2 receptor antagonism .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Neuroleptic Activity : A study indicated that piperazine derivatives can effectively manage psychotic symptoms with a reduced risk of extrapyramidal side effects, a common concern with traditional antipsychotics .
- Anti-Migraine Properties : Research has suggested that certain piperazine compounds may serve as effective anti-migraine agents due to their action on serotonin receptors .
Data Tables
The following tables summarize key findings from various studies regarding the biological activity of this compound and related compounds.
| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| 7b | 5-HT1A | 2.3 | 96.1 |
| 34c | D2 | 3.3 | 54.3 |
| 34c | D3 | 1.4 | >1000 |
Table 1: Functional activity assays of piperazine derivatives on selected receptors .
Table 2: Summary of case studies related to therapeutic applications of piperazines.
Q & A
Q. What are the recommended methods for synthesizing (S)-2-methyl-1-propylpiperazine dihydrochloride with high enantiomeric purity?
To achieve high enantiomeric purity, asymmetric synthesis or resolution techniques are critical. A typical approach involves:
- Step 1 : Condensation of (S)-2-methylpiperazine with 1-bromopropane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the tertiary amine intermediate.
- Step 2 : Acidification with concentrated HCl to precipitate the dihydrochloride salt.
- Chiral Purity Verification : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol/diethylamine (90:10:0.1) to confirm enantiomeric excess (>99%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Compare chemical shifts to literature data for analogous piperazine derivatives. For example, the deshielding of piperazine protons in dihydrochloride salts (δ ~3.5–3.7 ppm in ¹H NMR) and carbon shielding trends (δ ~43–47 ppm in ¹³C NMR) confirm salt formation .
- FT-IR : Look for N-H stretches (~2500–2800 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 193.1 (free base) and adducts consistent with dihydrochloride stoichiometry .
Q. What pharmacopeial standards apply to assessing the purity of this compound?
Follow USP/Ph. Eur. guidelines for piperazine derivatives:
- Chromatographic Purity : Use TLC (silica gel 60 F₂₅₄) with a mobile phase of chloroform/methanol/ammonia (80:20:2); impurities should be ≤0.5% .
- Water Content : Karl Fischer titration (<1% w/w).
- Residual Solvents : GC-FID analysis per ICH Q3C limits (e.g., DMF ≤ 880 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying pH conditions?
Contradictions often arise from protonation state changes. Methodological steps include:
- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC to quantify dissolved species.
- Stability Studies : Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to track degradation products (e.g., hydrolyzed piperazine rings).
- Counterion Effects : Compare dihydrochloride vs. mono-hydrochloride salts to assess hygroscopicity and pH-dependent stability .
Q. What advanced techniques are used to study the chiral recognition mechanisms of this compound in receptor binding assays?
- Molecular Dynamics Simulations : Model interactions with targets (e.g., serotonin receptors) to identify enantiomer-specific hydrogen bonding and steric effects.
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor and measure binding kinetics (KD, kon/koff) for both enantiomers.
- Circular Dichroism (CD) : Monitor conformational changes in receptor-ligand complexes to correlate stereochemistry with activity .
Q. How should researchers design experiments to address batch-to-batch variability in pharmacological activity?
- Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., reaction time, temperature) using a central composite design.
- Bioactivity Correlation : Perform dose-response assays (e.g., cAMP inhibition in cell lines) across multiple batches. Statistically analyze EC50 values via ANOVA to identify critical quality attributes (CQAs) .
- Impurity Profiling : Use LC-MS/MS to trace inactive or antagonistic impurities (e.g., N-oxide byproducts) that may explain variability .
Methodological Notes
- Stereochemical Integrity : Always validate chiral purity during synthesis and storage using orthogonal methods (e.g., chiral HPLC + polarimetry) .
- Data Reproducibility : Adhere to USP/Ph. Eur. protocols for dissolution testing and impurity limits to ensure cross-study comparability .
- Advanced Analytics : Leverage hyphenated techniques (e.g., LC-NMR) for unresolved structural elucidation challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
